2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2,4-dichlorophenyl)ethanone

Description

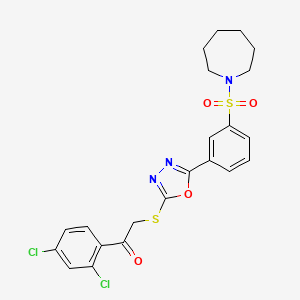

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a thioether-linked ethanone moiety and at the 5-position with a 3-(azepan-1-ylsulfonyl)phenyl group. The azepane sulfonyl group introduces a seven-membered cyclic sulfonamide, which may influence solubility, metabolic stability, and binding interactions compared to smaller sulfonamide derivatives.

Properties

IUPAC Name |

2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O4S2/c23-16-8-9-18(19(24)13-16)20(28)14-32-22-26-25-21(31-22)15-6-5-7-17(12-15)33(29,30)27-10-3-1-2-4-11-27/h5-9,12-13H,1-4,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZPFZMYXYIZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2,4-dichlorophenyl)ethanone , identified by its CAS number 912906-86-6, has garnered attention due to its potential biological activities. This article synthesizes available research findings related to its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of 595.7 g/mol. The oxadiazole moiety is often associated with antimicrobial and anticancer properties.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold often exhibit mechanisms related to enzyme inhibition. For instance:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in neurodegenerative diseases such as Alzheimer's. In vitro studies have reported IC50 values indicating strong inhibitory effects against these enzymes .

Antimicrobial Activity

The oxadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Candida albicans | 20 | 16 |

These results suggest that the compound exhibits significant bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus and certain fungi .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using standard cell lines such as L929 and HepG2. The findings indicate that while some derivatives show cytotoxic effects at higher concentrations, others enhance cell viability:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound A | 100 | 85 |

| Compound B | 200 | 70 |

| Compound C | 50 | 110 |

Such data highlight the compound's potential for selective toxicity in cancer treatment while sparing normal cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives:

- Neuroprotective Studies : A study indicated that derivatives similar to the compound improved cognitive functions in animal models of Alzheimer's disease by inhibiting cholinesterases .

- Anticancer Potential : Research has shown that certain oxadiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus providing a dual therapeutic approach for conditions like arthritis .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to a class of sulfur-linked heterocyclic ketones. Key structural analogues include:

Key Observations :

- Substituent Effects: The 2,4-dichlorophenyl group increases lipophilicity (logP ~4.5 estimated) compared to 2,4-difluorophenyl (logP ~3.8) and 3,4-dimethoxyphenyl (logP ~2.2) .

Research Findings :

- Triazole Derivatives : Exhibit moderate antifungal activity (MIC ~8 µg/mL against C. albicans), attributed to the phenylsulfonyl group’s hydrogen-bonding capacity.

- Thiadiazole Derivatives : Demonstrated antidiabetic activity (IC50 ~12 µM for α-glucosidase inhibition), likely due to methoxy group interactions with enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.